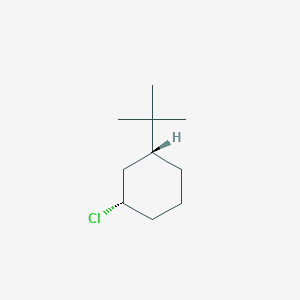
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane is a chiral organic compound with a cyclohexane ring substituted with a tert-butyl group and a chlorine atom. The stereochemistry of the compound is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1-tert-Butyl-3-chlorocyclohexane typically involves the chlorination of (1R,3S)-1-tert-butylcyclohexane. This can be achieved through a free radical halogenation reaction using chlorine gas under ultraviolet light or heat. The reaction conditions must be carefully controlled to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: (1R,3S)-1-tert-Butyl-3-hydroxycyclohexane.
Elimination: (1R,3S)-1-tert-Butylcyclohexene.
Oxidation: (1R,3S)-1-tert-Butyl-3-cyclohexanone or (1R,3S)-1-tert-Butyl-3-cyclohexanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,3S)-1-tert-Butyl-3-chlorocyclohexane depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3S)-1-tert-Butyl-3-bromocyclohexane: Similar structure but with a bromine atom instead of chlorine.
(1R,3S)-1-tert-Butyl-3-fluorocyclohexane: Similar structure but with a fluorine atom instead of chlorine.
(1R,3S)-1-tert-Butyl-3-iodocyclohexane: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane is unique due to its specific stereochemistry and the presence of a chlorine atom, which influences its reactivity and interactions in chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s behavior in various reactions compared to its analogs with different halogens.
Eigenschaften
CAS-Nummer |
20259-34-1 |
|---|---|
Molekularformel |
C10H19Cl |
Molekulargewicht |
174.71 g/mol |
IUPAC-Name |
(1R,3S)-1-tert-butyl-3-chlorocyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
CKFJICRSJKXSBK-BDAKNGLRSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1CCC[C@@H](C1)Cl |
Kanonische SMILES |
CC(C)(C)C1CCCC(C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

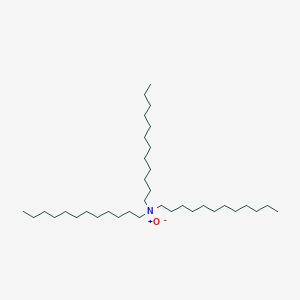



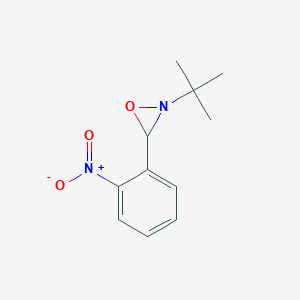
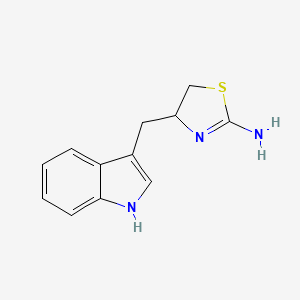


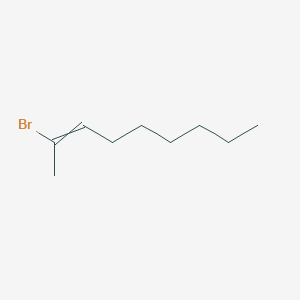

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)
